Cas no 2137608-97-8 (Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]-)
![Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- structure](https://ja.kuujia.com/scimg/cas/2137608-97-8x500.png)
Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- 化学的及び物理的性質
名前と識別子
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- Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]-
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- インチ: 1S/C13H18ClNO2/c1-4-17-12-7-5-6-11(8-12)10(3)15-13(16)9(2)14/h5-10H,4H2,1-3H3,(H,15,16)
- InChIKey: XGRNWVWYUHZYTE-UHFFFAOYSA-N
- ほほえんだ: C(NC(C1=CC=CC(OCC)=C1)C)(=O)C(Cl)C
Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360224-0.1g |
2-chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide |
2137608-97-8 | 0.1g |
$930.0 | 2023-03-07 | ||
Enamine | EN300-360224-0.05g |
2-chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide |
2137608-97-8 | 0.05g |
$888.0 | 2023-03-07 | ||
Enamine | EN300-360224-0.5g |
2-chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide |
2137608-97-8 | 0.5g |
$1014.0 | 2023-03-07 | ||
Enamine | EN300-360224-2.5g |
2-chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide |
2137608-97-8 | 2.5g |
$2071.0 | 2023-03-07 | ||
Enamine | EN300-360224-10.0g |
2-chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide |
2137608-97-8 | 10.0g |
$4545.0 | 2023-03-07 | ||
Enamine | EN300-360224-5.0g |
2-chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide |
2137608-97-8 | 5.0g |
$3065.0 | 2023-03-07 | ||
Enamine | EN300-360224-1.0g |
2-chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide |
2137608-97-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360224-0.25g |
2-chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide |
2137608-97-8 | 0.25g |
$972.0 | 2023-03-07 |
Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]-に関する追加情報
Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- (CAS No. 2137608-97-8): A Comprehensive Overview
Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]-, identified by its Chemical Abstracts Service (CAS) number 2137608-97-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This amide derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both chloro and ethoxy substituents on the nitrogen-bearing alkyl chain imparts distinct electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations.
The compound’s molecular structure consists of a propanamide backbone, modified by the introduction of a chloro group at the second carbon position and an N-substituent that features a 1-(3-ethoxyphenyl)ethyl moiety. This specific arrangement not only influences its physicochemical properties but also dictates its interaction with biological targets. The ethoxyphenyl group, in particular, is known for its ability to modulate enzyme activity and receptor binding, which has been leveraged in the development of novel therapeutic agents.
In recent years, there has been growing interest in amide-based compounds due to their versatility in drug design. The amide functional group serves as a crucial pharmacophore, capable of forming hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity. The chloro-N-[1-(3-ethoxyphenyl)ethyl]propanamide derivative exemplifies this trend, as it combines the favorable properties of amides with additional substituents that can fine-tune its pharmacological profile.
One of the most compelling aspects of Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- is its potential as a lead compound in the development of new drugs. Researchers have been exploring its derivatives to identify molecules with enhanced efficacy and reduced toxicity. For instance, modifications to the ethoxyphenyl group have been shown to influence binding affinity to various enzymes and receptors, including those involved in metabolic disorders and inflammatory conditions. These findings highlight the compound’s significance as a starting point for structure-activity relationship (SAR) studies.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chloro group necessitates conditions that prevent unwanted side reactions, while the formation of the N-substituent demands precise control over reaction parameters. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to explore larger libraries of derivatives.
From a biological perspective, Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- has demonstrated promising activity in preclinical studies. Its ability to interact with specific biological targets has been investigated using both in vitro and in vivo models. These studies have revealed potential therapeutic applications across various disease areas, including central nervous system disorders, cardiovascular diseases, and cancer. The compound’s dual functionality—combining an amide core with aromatic and alkyl substituents—makes it particularly intriguing for further exploration.
The latest research on this compound has focused on elucidating its mechanism of action and identifying potential drug-drug interactions. By employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, scientists have gained deeper insights into how it interacts with biological targets at the molecular level. These studies not only enhance our understanding of the compound’s pharmacology but also provide valuable data for optimizing its therapeutic potential.
In addition to its pharmacological applications, Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- has shown promise in material science research. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced durability and functionality. The ability to incorporate such compounds into advanced materials could lead to innovations in industries ranging from electronics to construction.
The future directions for research on this compound are multifaceted. Continued exploration of its derivatives will be essential for identifying new therapeutic applications and improving existing ones. Furthermore, interdisciplinary approaches combining organic chemistry, medicinal chemistry, and computational biology will be crucial for maximizing its potential impact on drug development.
In conclusion, Propanamide, 2-chloro-N-[1-(3-ethoxyphenyl)ethyl]- (CAS No. 2137608-97-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further investigation. As research progresses, we can expect to see more innovative applications emerging from this versatile chemical entity.
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